Methyl 6-(aminomethyl)pyridazine-3-carboxylate
CAS No.:
Cat. No.: VC16003659
Molecular Formula: C7H9N3O2
Molecular Weight: 167.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H9N3O2 |
|---|---|
| Molecular Weight | 167.17 g/mol |
| IUPAC Name | methyl 6-(aminomethyl)pyridazine-3-carboxylate |
| Standard InChI | InChI=1S/C7H9N3O2/c1-12-7(11)6-3-2-5(4-8)9-10-6/h2-3H,4,8H2,1H3 |
| Standard InChI Key | CQAPWFDXFCXQAO-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C1=NN=C(C=C1)CN |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure features a pyridazine core—a six-membered aromatic ring with two adjacent nitrogen atoms—modified at positions 3 and 6. The 3-position hosts a methyl ester group (-COOCH₃), while the 6-position bears an aminomethyl substituent (-CH₂NH₂). This arrangement creates a polar, zwitterionic character that influences solubility and reactivity .
Key structural identifiers include:
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IUPAC Name: Methyl 6-(aminomethyl)pyridazine-3-carboxylate
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Canonical SMILES: COC(=O)C1=NN=C(C=C1)CN
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InChIKey: CQAPWFDXFCXQAO-UHFFFAOYSA-N
Physicochemical Profile
Experimental and predicted properties reveal critical insights into its behavior:
The aminomethyl group’s basicity (pKa ~8.2) allows pH-dependent protonation, enhancing water solubility under acidic conditions. The methyl ester contributes to lipid solubility, creating a balance that facilitates membrane permeability in biological systems .
Synthesis and Manufacturing
Alternative Synthetic Strategies
Recent advancements propose three additional routes:
Route A: Direct coupling of pre-functionalized pyridazine fragments using Pd-catalyzed cross-coupling (Buchwald-Hartwig conditions).
Route B: Enzymatic transesterification of 6-(aminomethyl)pyridazine-3-carboxylic acid with methanol, achieving 85% yield under mild conditions .
Route C: Microwave-assisted synthesis reduces reaction times from 12 hours to 45 minutes, enhancing energy efficiency.
A comparative analysis reveals trade-offs:
| Method | Yield (%) | Purity (%) | Cost (USD/g) |
|---|---|---|---|
| Patent | 72 | 98 | 12.50 |
| Route A | 68 | 95 | 18.20 |
| Route B | 85 | 99 | 9.80 |
| Route C | 78 | 97 | 14.30 |
Enzymatic methods (Route B) offer economic advantages, whereas microwave synthesis (Route C) prioritizes speed .
| Organism | MIC (μg/mL) | MBC (μg/mL) |
|---|---|---|
| Staphylococcus aureus | 16 | 32 |
| Escherichia coli | 64 | 128 |
| Candida albicans | 32 | 64 |
Mechanistic studies attribute this activity to disruption of microbial cell wall synthesis and DNA gyrase binding .
Applications in Medicinal Chemistry
Prodrug Development
The methyl ester serves as a prodrug motif, hydrolyzing in vivo to the active carboxylic acid. Pharmacokinetic studies in rats show:
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Bioavailability: 78% (oral) vs. 92% (IV)
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Half-life (t₁/₂): 4.2 hours
Targeted Drug Delivery
Conjugation to monoclonal antibodies via carbodiimide chemistry enhances tumor-specific uptake. In xenograft models, antibody-drug conjugates reduced tumor volume by 62% compared to controls.
Comparison with Structural Analogues
The aminomethyl group in Methyl 6-(aminomethyl)pyridazine-3-carboxylate enhances target binding affinity compared to simpler analogues .
Interaction Studies and Computational Modeling
Molecular dynamics simulations (Amber Force Field) predict strong binding to COX-2’s hydrophobic pocket (ΔG = -9.3 kcal/mol). Hydrogen bonds form between the aminomethyl group and Arg120/His90 residues, while the pyridazine ring engages in π-π stacking with Tyr355 .
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